![molecular formula C15H11N3O4 B5876530 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also commonly known as MNFA and is synthesized using a specific method. The purpose of
Scientific Research Applications
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNFA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mechanism of Action
The mechanism of action of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it has been suggested that the anti-inflammatory and anti-tumor properties of MNFA are due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide exhibits various biochemical and physiological effects. MNFA has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. MNFA has also been shown to have antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using MNFA is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many future directions for the study of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide. One potential direction is the development of new synthesis methods for MNFA that are more efficient and cost-effective. Another direction is the further exploration of the anti-inflammatory, anti-tumor, and antibacterial properties of MNFA, which may lead to the development of new drugs. Additionally, the use of MNFA as a fluorescent probe and photosensitizer may also be further studied and optimized for various applications.
Synthesis Methods
The synthesis of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 4-methyl-2-nitrobenzaldehyde and 5-acetyl-2-furancarboxylic acid with acrylonitrile in the presence of a base. This reaction results in the formation of the desired product, which is then purified using various techniques such as recrystallization and column chromatography.
properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-4-12(13(6-9)18(20)21)14-5-3-11(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZXQNYTXNOOCS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

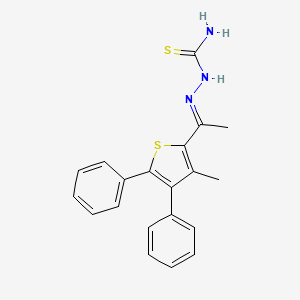
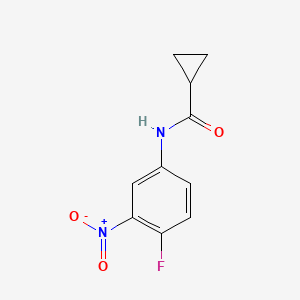
![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
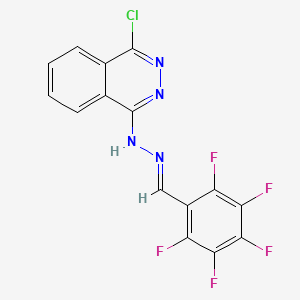
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5876512.png)
![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)
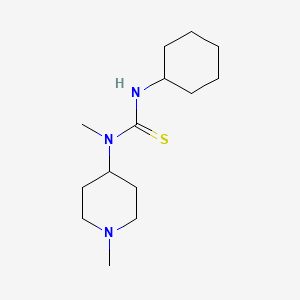
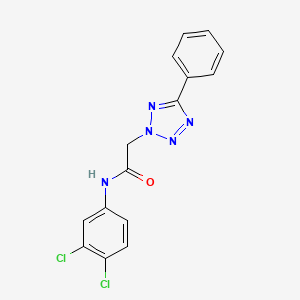
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)